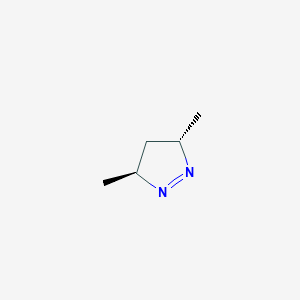
(3S,5S)-3,5-Dimethyl-4,5-dihydro-3H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-3,5-Dimethyl-4,5-dihydro-3H-pyrazole is a chemical compound with a unique structure characterized by a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-3,5-Dimethyl-4,5-dihydro-3H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound with the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (3S,5S)-3,5-Dimethyl-4,5-dihydro-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may produce dihydropyrazole compounds.
Scientific Research Applications
(3S,5S)-3,5-Dimethyl-4,5-dihydro-3H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (3S,5S)-3,5-Dimethyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(3S,5S)-3,5-Diaminohexanoate: This compound shares a similar structural framework but differs in functional groups.
(3S,5S)-3,5-Dimethylmorpholine: Another compound with a similar core structure but different substituents.
Uniqueness: (3S,5S)-3,5-Dimethyl-4,5-dihydro-3H-pyrazole is unique due to its specific stereochemistry and the presence of the pyrazole ring
Properties
CAS No. |
3123-99-7 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
(3S,5S)-3,5-dimethyl-4,5-dihydro-3H-pyrazole |
InChI |
InChI=1S/C5H10N2/c1-4-3-5(2)7-6-4/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
InChI Key |
HTFCZXTZJFBEEC-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](N=N1)C |
Canonical SMILES |
CC1CC(N=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
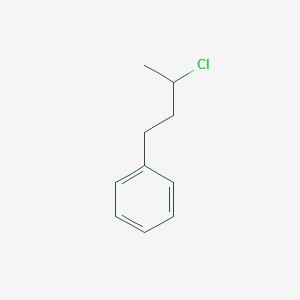
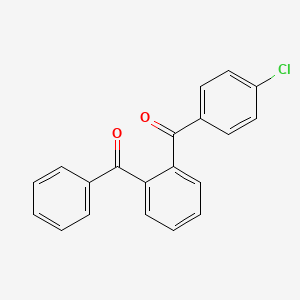
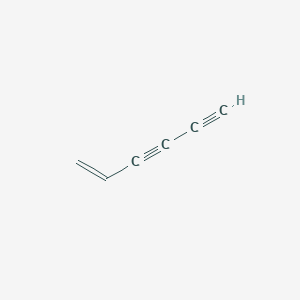
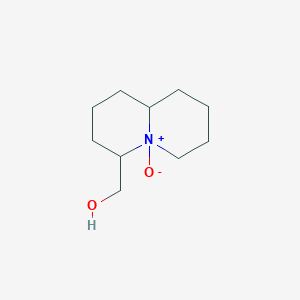
![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
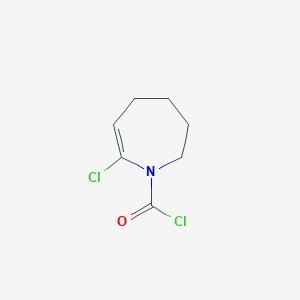
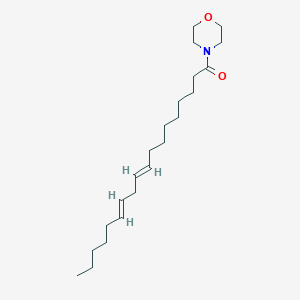
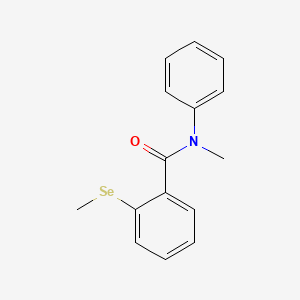
![(2R)-2-Nitrobicyclo[2.2.1]heptane](/img/structure/B14735260.png)
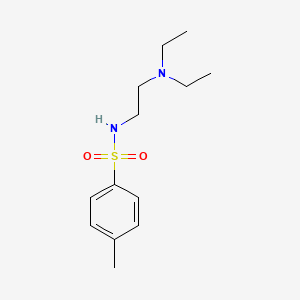
![Pyrazino[2,3-d][1,2,3]triazine](/img/structure/B14735283.png)
![(1R,4S,5R,6R,9S,10S)-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-6-ol](/img/structure/B14735284.png)
